molecular formula C22H18F3NO2S3 B15037142 (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)[4-(trifluoromethyl)phenyl]methanone

(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)[4-(trifluoromethyl)phenyl]methanone

Cat. No.: B15037142
M. Wt: 481.6 g/mol
InChI Key: QFJLLHASWITLMV-UHFFFAOYSA-N
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Description

The compound "(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)[4-(trifluoromethyl)phenyl]methanone" features a complex heterocyclic structure with a dithioloquinoline core. This core is substituted with ethoxy, dimethyl, and thioxo groups at positions 8, 4,4, and 1, respectively. The methanone group at position 5 is further modified with a 4-(trifluoromethyl)phenyl moiety.

Properties

Molecular Formula

C22H18F3NO2S3

Molecular Weight

481.6 g/mol

IUPAC Name

(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C22H18F3NO2S3/c1-4-28-14-9-10-16-15(11-14)17-18(30-31-20(17)29)21(2,3)26(16)19(27)12-5-7-13(8-6-12)22(23,24)25/h5-11H,4H2,1-3H3

InChI Key

QFJLLHASWITLMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)[4-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo and thioxo groups. The final steps involve the addition of the ethoxy and trifluoromethyl groups under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)[4-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides, while nucleophilic substitution can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)[4-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent and to develop new drugs based on its structure.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)[4-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Modifications

The dithioloquinoline scaffold is shared among several compounds in the evidence. For example:

  • 1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone (): Molecular formula: C₁₆H₁₇NO₂S₃ Average mass: 351.497 g/mol Substituents: Ethoxy, dimethyl, and thioxo groups. Key difference: The methanone group is acetyl (COCH₃) rather than a trifluoromethylphenyl derivative .
  • 2-(4-Chlorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone (): Molecular formula: C₂₁H₁₈ClNO₃S₃ Molar mass: 464.02 g/mol Substituents: Chlorophenoxy and methoxy groups. Key difference: The presence of a chlorophenoxyacetyl group instead of trifluoromethylphenyl .
  • 2-(4-Ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone (): Substituents: Ethylphenoxy and methoxy groups. Key difference: Ethylphenoxy substitution introduces lipophilic character, contrasting with the electron-withdrawing trifluoromethyl group in the target compound .

Functional Group Impact

  • Trifluoromethylphenyl vs. This substituent may also improve binding affinity in biological targets due to its hydrophobic and polar characteristics .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound (Inferred) Compound Compound
Molar Mass (g/mol) ~500–550 (estimated) 351.497 464.02
Density (g/cm³) ~1.5–1.6 (predicted) N/A 1.49±0.1
Boiling Point (°C) >700 (predicted) N/A 713.2±70.0
pKa Likely <0 (due to CF₃ group) N/A -0.63±0.40
  • Density and Boiling Point: The trifluoromethylphenyl group may increase density compared to ’s chlorophenoxy derivative due to higher atomic mass of fluorine. Boiling points are expected to exceed 700°C, similar to .
  • Acidity: The trifluoromethyl group likely reduces pKa further compared to chlorophenoxy derivatives, enhancing electrophilicity .

Biological Activity

The compound (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)[4-(trifluoromethyl)phenyl]methanone is a complex organic molecule with significant potential in biological applications. Its unique structural features include a dithioloquinoline framework and various functional groups that enhance its reactivity and solubility in biological systems. This article explores the biological activities associated with this compound, supported by recent research findings and case studies.

  • Molecular Formula : C21H19F3N2O2S3
  • Molecular Weight : 413.5761 g/mol
  • CAS Number : 5228-46-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural motifs can act as inhibitors of critical metabolic pathways in pathogens, particularly those causing tropical diseases such as malaria and leishmaniasis. The compound's thioxo group plays a crucial role in its reactivity, allowing it to form interactions that disrupt essential enzymatic functions within these organisms.

Antimicrobial Activity

Studies have shown that derivatives of the thioxoquinoline framework exhibit significant antimicrobial properties. For instance, compounds similar to (8-ethoxy-4,4-dimethyl...) have demonstrated effectiveness against various bacterial strains and protozoan parasites. The mechanism often involves the inhibition of key enzymes or pathways critical for pathogen survival.

Antiparasitic Effects

Recent research highlights the compound's potential as an antiparasitic agent. In vitro studies have demonstrated that it can inhibit the growth of parasites by interfering with their metabolic processes. For example, it acts as a noncompetitive inhibitor of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) within the parasites, ultimately causing cell death .

Biological Activity EC50 (μM) Effectiveness
Antileishmanial< 10High
Antimalarial< 25Moderate
Antibacterial< 50Variable

Case Studies

  • Antileishmanial Activity : A study evaluated several compounds similar to (8-ethoxy...) for their antileishmanial effects. The results indicated that certain derivatives exhibited EC50 values below 10 μM, categorizing them as highly effective against Leishmania species .
  • Antimalarial Efficacy : Another investigation into the compound's activity against malaria parasites showed promising results, with some derivatives achieving EC50 values below 25 μM. This suggests potential for further development as an antimalarial drug .
  • Inhibition of Trypanothione Reductase : Research focusing on the inhibition of TR by similar compounds revealed that they could significantly disrupt thiol redox metabolism in trypanosomatids, leading to increased oxidative stress and subsequent parasite death .

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